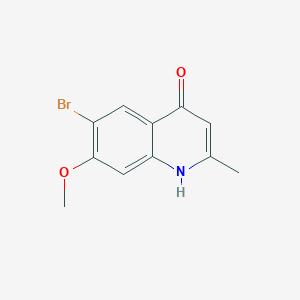
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is a compound that features an imidazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. This compound is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid typically involves the protection of the imidazole ring with a Boc group, followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-imidazoleacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazole ring or the acetic acid moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing the imidazole ring to participate in specific reactions without interference. The acetic acid moiety can form hydrogen bonds and ionic interactions, facilitating binding to enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-[1-(Tert-butoxycarbonyl)piperidin-4-yl]acetic acid: Similar in structure but contains a piperidine ring instead of an imidazole ring.
2-[1-(Tert-butoxycarbonyl)pyrazol-4-yl]acetic acid: Contains a pyrazole ring, offering different reactivity and applications.
2-[1-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]acetic acid: Features a spirocyclic structure, providing unique steric and electronic properties.
Uniqueness
2-(1-(tert-Butoxycarbonyl)-1H-imidazol-4-yl)acetic acid is unique due to its imidazole ring, which imparts specific electronic and steric characteristics. This makes it particularly useful in the synthesis of biologically active molecules and in the study of enzyme mechanisms .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]acetic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-5-7(11-6-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14) |
InChI Key |
HIEIRMXFSAQASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[(4-Chloro-2,5-difluorobenzoyl)amino]thiophene-2-carboxylic acid](/img/structure/B8433856.png)
